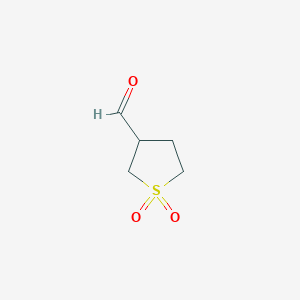
1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde: is a sulfur-containing organic compound with the molecular formula C5H8O3S It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom, with a carbaldehyde group and two oxygen atoms attached to the sulfur, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the oxidation of thiolane derivatives. One common method is the oxidation of 3-thiophenecarboxaldehyde using oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction proceeds as follows:
Oxidation of 3-thiophenecarboxaldehyde:
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde involves its reactive aldehyde group, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it useful in biochemical applications where it can modify proteins and other biomolecules. The sulfone group also contributes to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde: Similar structure with a methyl group attached to the thiolane ring.
1,1-Dioxo-1lambda6-thiolane-3-carbohydrazide: Similar structure with a carbohydrazide group.
Uniqueness
1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and carbohydrazide analogs. This makes it particularly useful in applications requiring aldehyde functionality.
Biological Activity
1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde is a sulfur-containing organic compound characterized by a unique thiolane ring structure and the presence of both dioxo and aldehyde functional groups. This compound has garnered attention for its potential biological activities, particularly in drug discovery and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₅H₆O₃S, with a molecular weight of approximately 176.18 g/mol. The structural features include:
- Thiolane ring : A five-membered ring containing sulfur.
- Dioxo group : Two double-bonded oxygen atoms contributing to its reactivity.
- Aldehyde group : A functional group (-CHO) that enhances its interaction with biological molecules.
Biological Activity
Research indicates that this compound may interact with various biomolecules, influencing enzyme activity and protein interactions. This interaction could modulate several biochemical pathways, making it a candidate for further investigation in medicinal chemistry.
Potential Applications
- Drug Development : Its ability to form covalent bonds with biomolecules suggests potential applications in the development of new pharmaceuticals.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Activity Evaluation
In a study evaluating various thiadiazole derivatives, compounds incorporating thiolane structures demonstrated significant cytotoxic activity against HeLa cells. The mechanism was attributed to increased lipophilicity and effective interaction with biological targets, indicating that similar compounds like this compound could exhibit comparable effects .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The dioxo group may facilitate redox reactions.
- The aldehyde group can participate in nucleophilic addition reactions with amino acids in proteins.
These interactions could lead to alterations in enzyme functions or cellular signaling pathways.
Properties
Molecular Formula |
C5H8O3S |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O3S/c6-3-5-1-2-9(7,8)4-5/h3,5H,1-2,4H2 |
InChI Key |
KAOZCMICVTZGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















